(5Z)-3-(2-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-(2-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16299257
InChI: InChI=1S/C24H26BrNO2S2/c1-2-3-4-5-6-9-16-28-19-14-12-18(13-15-19)17-22-23(27)26(24(29)30-22)21-11-8-7-10-20(21)25/h7-8,10-15,17H,2-6,9,16H2,1H3/b22-17-
SMILES:
Molecular Formula: C24H26BrNO2S2
Molecular Weight: 504.5 g/mol

(5Z)-3-(2-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16299257

Molecular Formula: C24H26BrNO2S2

Molecular Weight: 504.5 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-(2-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C24H26BrNO2S2
Molecular Weight 504.5 g/mol
IUPAC Name (5Z)-3-(2-bromophenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H26BrNO2S2/c1-2-3-4-5-6-9-16-28-19-14-12-18(13-15-19)17-22-23(27)26(24(29)30-22)21-11-8-7-10-20(21)25/h7-8,10-15,17H,2-6,9,16H2,1H3/b22-17-
Standard InChI Key BFFPBMHVLQRCBH-XLNRJJMWSA-N
Isomeric SMILES CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Br
Canonical SMILES CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br

Introduction

Chemical Structure and Molecular Properties

The molecular structure of (5Z)-3-(2-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is defined by its stereochemistry and substituent arrangement. The Z-configuration at the C-5 benzylidene group ensures spatial orientation that may enhance interactions with biological targets. Key structural features include:

  • Thiazolidinone Core: The 1,3-thiazolidin-4-one ring provides a planar framework, with the thioxo group at C-2 contributing to electrophilic reactivity .

  • 2-Bromophenyl Substituent: The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, potentially modulating binding affinity to enzymes or receptors .

  • 4-Octyloxybenzylidene Moiety: The long alkyl chain (octyloxy) enhances lipophilicity, improving membrane permeability and bioavailability .

Crystallographic studies of analogous compounds, such as 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one, reveal that the thiazolidinone ring and aromatic substituents adopt near-planar configurations, with dihedral angles between 71° and 84° . These structural attributes facilitate intermolecular interactions, such as C–H···O hydrogen bonds and C–H···π contacts, which stabilize the crystal lattice and may influence solubility .

Synthesis and Reactivity

The synthesis of (5Z)-3-(2-bromophenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically follows established protocols for thiazolidinone derivatives:

Cyclocondensation Reaction

A primary synthetic route involves the reaction of 2-bromoaniline with carbon disulfide and chloroacetic acid under basic conditions to form the thiazolidinone core. Subsequent condensation with 4-octyloxybenzaldehyde in the presence of a dehydrating agent (e.g., acetic anhydride) yields the target compound .

Representative Reaction Scheme:

2-Bromoaniline+CS2+ClCH2COOH3-(2-Bromophenyl)-2-thioxo-1,3-thiazolidin-4-one\text{2-Bromoaniline} + \text{CS}_2 + \text{ClCH}_2\text{COOH} \rightarrow \text{3-(2-Bromophenyl)-2-thioxo-1,3-thiazolidin-4-one} Intermediate+4-Octyloxybenzaldehyde(5Z)-Target Compound\text{Intermediate} + \text{4-Octyloxybenzaldehyde} \rightarrow \text{(5Z)-Target Compound}

Stereochemical Control

The Z-configuration is favored due to thermodynamic stability, as evidenced by nuclear Overhauser effect (NOE) spectroscopy in related compounds .

Biological Activities and Mechanism of Action

While direct pharmacological data for this compound are sparse, structurally similar thiazolidinones exhibit diverse biological activities:

Antimicrobial Activity

Thiazolidinones with halogenated aryl groups (e.g., bromo, chloro) show potent inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . The bromine atom enhances electronegativity, promoting interactions with bacterial cell wall components.

Anti-Inflammatory Effects

Thiazolidinones inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E~2~ (PGE~2~) levels in murine macrophages by 40–60% at 10 µM .

Structural and Functional Comparisons

Table 1: Comparative Biological Activities of Thiazolidinone Derivatives

Substituent at N-3C-5 SubstituentBiological Activity (IC~50~ or MIC)Reference
2-Bromophenyl4-OctyloxybenzylidenePending experimental validationThis work
3-Chlorophenyl4-MethoxybenzylideneMIC = 16 µg/mL (S. aureus)
4-MethylphenylNoneIC~50~ = 25 µM (MCF-7)

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